7-Deaza-7-propargylamino-dATP

DNA polymerase substrate specificity PCR efficiency modified nucleotide incorporation

7-Deaza-7-propargylamino-dATP (CAS 587848-72-4) is a base-modified deoxyadenosine triphosphate analog in which the N7 nitrogen of the adenine ring is replaced by a carbon atom (7-deaza) and a propargylamino group (–C≡C–CH₂–NH₂) is appended at the 7-position. This dual modification simultaneously eliminates Hoogsteen base-pairing capacity (reducing secondary structure interference during polymerase read-through) and provides a terminal alkyne-bearing primary amine as a bioorthogonal handle for post-incorporation conjugation via CuAAC click chemistry or amine-reactive labeling.

Molecular Formula C14H20N5O12P3
Molecular Weight 543.26 g/mol
Cat. No. B12422661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-7-propargylamino-dATP
Molecular FormulaC14H20N5O12P3
Molecular Weight543.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C14H20N5O12P3/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23)/t9-,10+,11+/m0/s1
InChIKeyPCAJRNFTCPOUJA-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Deaza-7-propargylamino-dATP: A Chemically Defined dATP Analog for Amine-Reactive DNA Labeling and Polymerase-Based Incorporation


7-Deaza-7-propargylamino-dATP (CAS 587848-72-4) is a base-modified deoxyadenosine triphosphate analog in which the N7 nitrogen of the adenine ring is replaced by a carbon atom (7-deaza) and a propargylamino group (–C≡C–CH₂–NH₂) is appended at the 7-position [1]. This dual modification simultaneously eliminates Hoogsteen base-pairing capacity (reducing secondary structure interference during polymerase read-through) and provides a terminal alkyne-bearing primary amine as a bioorthogonal handle for post-incorporation conjugation via CuAAC click chemistry or amine-reactive labeling . The compound is supplied as a triethylammonium or lithium salt with a free-acid molecular weight of 543.26 g/mol, a purity specification of ≥95% by HPLC, and an extinction coefficient of 12,700 L·mol⁻¹·cm⁻¹ at 280 nm (Tris-HCl, pH 7.5) [2].

Why Generic Substitution of 7-Deaza-7-propargylamino-dATP with Other Amine-Modified Nucleotides Fails in Mission-Critical DNA Labeling Workflows


Amine-modified dNTPs are not functionally interchangeable. The site of amine attachment on the purine or pyrimidine scaffold dictates polymerase compatibility, incorporation efficiency, and the spatial orientation of the reactive handle in the DNA product. 7-Deaza-7-propargylamino-dATP places the amine on the 7-position of a 7-deazaadenine, a configuration that avoids interference with Watson-Crick base pairing while positioning the reactive group in the major groove for optimal post-synthetic conjugation [1]. In contrast, N6-aminohexyl-dATP modifies the exocyclic N6 position, which can perturb base-pair hydrogen bonding and reduce incorporation efficiency with certain polymerases [2]. Similarly, 5-aminoallyl-dUTP—while broadly compatible across enzymatic incorporation methods—targets a different base altogether and cannot substitute for adenine-directed incorporation [3]. The quantitative evidence below demonstrates that among C7-modified 7-deaza-dATP derivatives, the propargylamino (alkyne) variant yields the highest PCR product formation, directly linking structural choice to functional performance.

Quantitative Differentiation Evidence for 7-Deaza-7-propargylamino-dATP: Head-to-Head and Cross-Study Comparator Data


C7 Side-Chain Comparison: Propargylamino (Alkyne) Outperforms Z-Alkene and Alkane Analogs in PCR Product Yield

In a study comparing three C7-modified 7-deaza-dATP derivatives as substrates for Taq polymerase during PCR, the propargylamino (alkyne) variant 9 produced the highest product yield, scoring '+++' for both 62 nt and 98 nt amplicons. The Z-alkene analog 10 and alkane analog 11 each scored only '++' for the 98 nt product, representing a qualitatively and quantitatively lower performance tier under identical PCR conditions (pUC19 template, Taq polymerase, replacement of natural dATP) [1].

DNA polymerase substrate specificity PCR efficiency modified nucleotide incorporation

Enzymatic Incorporation Compatibility Matrix: 7-Deaza-7-propargylamino-dATP vs. 5-Aminoallyl-dUTP Across Five Standard Methods

Vendor-validated enzymatic incorporation data (Table 1, Jena Bioscience) reveal that 7-Deaza-7-propargylamino-dATP (NU-1611) has been externally validated for PCR incorporation (✔2) but lacks validation data (n/a) for nick translation, primer extension, 3'-end labeling with terminal deoxynucleotidyl transferase (TdT), and reverse transcription. In contrast, 5-Aminoallyl-dUTP (NU-803) carries positive validation (✔1,2 or ✔2) across all five methods [1]. This distinction is critical: 7-Deaza-7-propargylamino-dATP is a specialized PCR and primer extension reagent, not a universal amine-modified nucleotide for all enzymatic DNA labeling methods.

enzymatic DNA labeling nick translation primer extension terminal transferase

Post-Incorporation Labeling Efficiency Advantage Over Pre-Labeled Fluorescent Nucleotides

According to manufacturer technical documentation, aminopropargyl-modified nucleotides (including 7-Deaza-7-propargylamino-dATP) achieve 'extremely high and consistent' incorporation levels compared to tag-labeled (direct dye-conjugated) nucleotides, which generally exhibit higher steric hindrance and variable incorporation rates depending on the dye moiety . The two-step labeling strategy—enzymatic incorporation of the amine-modified nucleotide followed by reaction with an excess of amine-reactive dye—decouples the polymerase incorporation step from the fluorophore identity, achieving 'correspondingly high and consistent labeling efficiencies, regardless of the labeling reagent chosen' . This eliminates the need to re-optimize enzymatic reactions for each dye-nucleotide conjugate, a significant workflow advantage in microarray and FISH probe production.

DNA labeling efficiency amine-reactive conjugation fluorophore attachment FISH probes

7-Deaza Modification Eliminates Hoogsteen Base Pairing: Structural Rationale for Improved Polymerase Read-Through vs. N6-Modified dATP Analogs

The 7-deaza modification replaces the N7 nitrogen of adenine with a carbon atom, abolishing the Hoogsteen hydrogen-bonding face of the purine ring. This structural change prevents the formation of non-canonical base pairs and higher-order structures (e.g., triplex DNA, G-quadruplex-like structures involving adenine) that can stall DNA polymerases during replication and sequencing [1]. In contrast, N6-modified dATP analogs (e.g., N6-6-aminohexyl-dATP) retain the N7 position and thus preserve Hoogsteen pairing potential, which can contribute to polymerase pausing or misincorporation in GC-rich or structured templates. The 7-deaza-7-propargylamino design therefore offers a dual advantage: the 7-deaza core ensures smooth polymerase progression through structured regions, while the propargylamino group enables downstream functionalization without compromising the structural benefit of the 7-deaza modification .

DNA secondary structure Hoogsteen base pairing polymerase processivity G-quadruplex avoidance

Optimal Procurement Scenarios for 7-Deaza-7-propargylamino-dATP: Evidence-Backed Research and Industrial Applications


PCR-Based Synthesis of Amine-Modified DNA for Post-Amplification Click Chemistry Labeling

When the experimental goal is to produce PCR amplicons bearing a primary amine for subsequent CuAAC click chemistry with azide-functionalized fluorophores, biotin, or other probes, 7-Deaza-7-propargylamino-dATP is the preferred adenine-family substrate. The evidence from Perrin et al. (2001) demonstrates that the propargylamino (alkyne) side chain yields the highest PCR product formation (+++) among C7-modified dATP analogs, directly supporting its selection for high-yield amplicon production . The post-PCR two-step labeling strategy decouples polymerase incorporation from dye conjugation, enabling a single PCR protocol to serve multiple downstream labeling needs .

Aptamer Selection (SELEX) Requiring Functionalized DNA Libraries with Major-Groove Amine Handles

In systematic evolution of ligands by exponential enrichment (SELEX), 7-Deaza-7-propargylamino-dATP introduces a primary amine into the major groove of DNA aptamers without disrupting Watson-Crick base pairing. The TriLink product specification explicitly lists 'Aptamers' as a primary application . The 7-deaza scaffold prevents Hoogsteen interactions that could alter aptamer folding, while the propargylamino group serves as a conjugation point for affinity tags or fluorescent reporters during selection monitoring. The consistent incorporation efficiency compared to tag-labeled nucleotides ensures uniform library representation .

Epigenetics and DNA Damage Studies Requiring Site-Specific Adenine Modification

For investigations of DNA damage, repair pathways, and epigenetic modifications, 7-Deaza-7-propargylamino-dATP enables site-specific introduction of a reactive handle at adenine positions within a DNA substrate . The 7-deaza modification avoids interference with base excision repair (BER) enzymes that recognize the N7 position of natural purines, making it suitable for constructing defined substrates for repair enzyme assays. The validated PCR incorporation (Jena Bioscience ✔2) ensures the modified nucleotide can be enzymatically incorporated into longer DNA substrates for biochemical characterization [1].

Photocrosslinking Studies Using Amine-Reactive Crosslinker Conjugation

The TriLink product specification identifies 'Photocrosslinking Studies' as a validated application . The workflow involves enzymatic incorporation of 7-Deaza-7-propargylamino-dATP into DNA, followed by conjugation of a photoactivatable crosslinker (e.g., aryl azide or diazirine NHS ester) to the primary amine. The major-groove positioning of the propargylamino group ensures the crosslinker is presented toward the solvent-exposed face of the DNA duplex, maximizing intermolecular crosslinking efficiency with protein or nucleic acid binding partners.

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